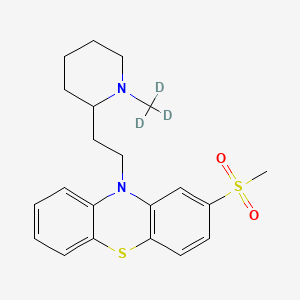

Thioridazine-d3 2-Sulfone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H26N2O2S2 |

|---|---|

Molecular Weight |

405.6 g/mol |

IUPAC Name |

2-methylsulfonyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine |

InChI |

InChI=1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26-21-11-10-17(15-19(21)23)27(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3/i1D3 |

InChI Key |

FLGCRGJDQJIJAW-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C |

Canonical SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Thioridazine-d3 2-Sulfone: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Thioridazine-d3 2-Sulfone. This deuterated metabolite of the antipsychotic drug Thioridazine is a critical reference standard in pharmacokinetic and metabolic studies.

Core Chemical Properties

This compound, a labeled form of a major metabolite of Thioridazine, is essential for tracking and quantifying the metabolic fate of the parent drug.[1][2] Its key chemical identifiers and properties are summarized below.

| Property | Value | Source |

| Chemical Name | 10-[2-(1-Methyl-d3-2-piperidinyl)ethyl]-2-(methylsulfonyl)-10H-phenothiazine | [1][3] |

| Synonyms | (+/-)-Thioridazine-2-sulfone-d3, Sulforidazine-d3 | [1] |

| CAS Number | 1329652-09-6 | [1][2] |

| Molecular Formula | C₂₁H₂₃D₃N₂O₂S₂ | [1][4] |

| Molecular Weight | 405.59 g/mol | [1][4] |

| Appearance | Neat/Powder | [1] |

| Storage | 2-8°C Refrigerator | [2] |

Structural Information

The chemical structure of this compound consists of a phenothiazine core, substituted at the 10-position with a deuterated N-methyl-piperidyl ethyl side chain and at the 2-position with a methylsulfonyl group.

SMILES: [2H]C([2H])([2H])N1CCCCC1CCN1c2ccccc2Sc2ccc(S(C)(=O)=O)cc21[1]

InChI: InChI=1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26-21-11-10-17(15-19(21)23)27(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3/i1D3[1]

Metabolic Pathway and Signaling

Thioridazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The formation of its major metabolites, including the 2-sulfone derivative, is catalyzed by specific CYP isoenzymes.

The primary mechanism of action of the parent drug, Thioridazine, involves the blockade of dopamine D2 receptors in the brain.[6] It also exhibits antagonist activity at serotonergic (5-HT2), alpha-adrenergic, and histaminergic (H1) receptors.[6] The metabolites of Thioridazine, including the 2-sulfoxide (Mesoridazine) and 2-sulfone (Sulforidazine), are also pharmacologically active and contribute to the overall therapeutic and side-effect profile of the drug.[7]

The metabolic conversion of Thioridazine to Thioridazine 2-Sulfone (Sulforidazine) is a two-step process. First, Thioridazine is metabolized to its 2-sulfoxide metabolite, Mesoridazine, which is then further oxidized to the 2-sulfone.[8] The key enzymes involved in these transformations are CYP2D6, with contributions from CYP1A2 and CYP3A4 for other metabolic routes like 5-sulfoxidation and N-demethylation.[9][10]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. Thioridazine | C21H26N2S2 | CID 5452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Thioridazine Hydrochloride? [synapse.patsnap.com]

- 7. Thioridazine Therapy and CYP2D6 Genotypes - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Thioridazine - Wikipedia [en.wikipedia.org]

- 9. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Deuterated Thioridazine Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of deuterated thioridazine and its primary active metabolites, mesoridazine and sulforidazine. Deuterium labeling is a critical tool in drug development, utilized to modify pharmacokinetic properties, elucidate metabolic pathways, and serve as internal standards in analytical studies.[1][2][3] This document outlines the metabolic fate of thioridazine, details reconstructed and proposed experimental protocols for the synthesis of its deuterated analogues, and presents this information in a structured format for laboratory application.

Introduction: Thioridazine Metabolism and the Rationale for Deuteration

Thioridazine is a first-generation antipsychotic of the phenothiazine class, primarily functioning as a dopamine D2 receptor antagonist.[4][5] Its clinical use has been curtailed due to cardiac side effects, but its pharmacology remains of significant interest.[5] The metabolism of thioridazine is primarily hepatic, mediated by the cytochrome P450 enzyme CYP2D6.[5] The metabolic pathway involves the sequential S-oxidation of the methylthio group on the phenothiazine ring, first to the sulfoxide, mesoridazine, and then to the sulfone, sulforidazine.[5][6][7] Both mesoridazine and sulforidazine are pharmacologically active, with potencies greater than the parent compound.[8]

The substitution of hydrogen with its stable isotope, deuterium, can significantly alter the metabolic rate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow down metabolic processes involving the cleavage of this bond.[1] This can lead to a longer drug half-life, reduced formation of certain metabolites, and potentially an improved therapeutic and safety profile.[3]

Thioridazine Metabolic Pathway

Thioridazine undergoes oxidation at the sulfur atom of the 2-methylsulfanyl group. This process is sequential, yielding two primary active metabolites.

Caption: Metabolic pathway of Thioridazine to its active metabolites.

Synthesis of Deuterated Thioridazine (Thioridazine-d4)

A multi-step synthetic route for preparing thioridazine with deuterium atoms in the piperidine ring and the ethyl side chain has been reported, achieving high isotopic purity.[9] The key steps involve the ruthenium tetroxide-mediated oxidation of a protected piperidine precursor, followed by reduction with a deuterated reducing agent.[9]

While the full experimental details from the original publication are not widely available, the following protocol has been reconstructed based on the described key transformations and standard organic synthesis procedures.

Reconstructed Experimental Workflow

Caption: Reconstructed workflow for the synthesis of Thioridazine-d4.

Reconstructed Experimental Protocol

Step 1: Oxidation of N-Protected Methyl 2-Piperidinylacetate

-

Dissolve the starting material, N-protected methyl 2-piperidinylacetate, in a suitable organic solvent such as ethyl acetate in a biphasic system with water.

-

Add a catalytic amount of ruthenium(III) chloride or ruthenium dioxide.

-

Add the stoichiometric oxidant, such as sodium periodate (NaIO₄), portion-wise to the stirred mixture. The reaction generates ruthenium tetroxide (RuO₄) in situ.

-

Maintain vigorous stirring and monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a small amount of a reducing agent (e.g., isopropanol) to destroy excess oxidant.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-protected 2-(2-hydroxyethyl)-6-piperidinone.

-

Purify the product by column chromatography on silica gel.

Step 2: Reduction with Lithium Aluminum Deuteride (LiAlD₄)

-

Under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum deuteride (LiAlD₄) in a dry ethereal solvent like anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the purified piperidinone from Step 1 in the same dry solvent to the LiAlD₄ suspension. This step is highly exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux gently for several hours to ensure complete reduction of the ketone and ester functionalities. This introduces deuterium atoms at specific positions.

-

Cool the reaction mixture back to 0 °C and cautiously quench by the sequential slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash thoroughly with the ethereal solvent.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the deuterated diol intermediate.

Step 3: Chlorination and Final Side-Chain Preparation

-

Convert the deuterated diol intermediate to the corresponding chloro-analogue, 2-(2-chloro-[1,1-d2]ethyl)-1-methyl-[x,x-d2]piperidine. This can be achieved using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

-

This step also typically involves the methylation of the piperidine nitrogen if it was protected with a group removed under the reaction conditions (e.g., Boc). If the protecting group is still present, a separate deprotection and methylation step would be required.

-

Purify the final side chain by distillation or chromatography.

Step 4: Alkylation of 2-Methylsulfanylphenothiazine

-

Dissolve 2-methylsulfanylphenothiazine in a suitable solvent such as xylene or DMF.[4][10]

-

Add a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), to deprotonate the phenothiazine nitrogen.[4][5]

-

Add the deuterated side chain, 2-(2-chloro-[1,1-d2]ethyl)-1-methyl-[x,x-d2]piperidine, to the reaction mixture.

-

Heat the mixture under reflux for several hours until the reaction is complete, as monitored by TLC.

-

Cool the reaction, quench with water, and extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, Thioridazine-d4, by column chromatography or crystallization to yield the desired compound.

Synthesis of Deuterated Metabolites

The deuterated metabolites, Mesoridazine-d4 and Sulforidazine-d4, can be prepared by the controlled oxidation of the synthesized Thioridazine-d4. The deuterium labels on the side chain are not located at metabolically active sites for S-oxidation and will be retained during this transformation.

Proposed Protocol for Mesoridazine-d4 Synthesis

-

Dissolve Thioridazine-d4 in a suitable solvent, such as acetic acid or methanol.[11]

-

Add one to two equivalents of an oxidizing agent. A 30% solution of hydrogen peroxide (H₂O₂) is commonly used for the selective oxidation of sulfides to sulfoxides.[11][12]

-

Stir the reaction at room temperature and monitor its progress carefully by TLC to avoid over-oxidation to the sulfone.

-

Upon completion, neutralize the reaction mixture and extract the product.

-

Purify by column chromatography to isolate Mesoridazine-d4.

Proposed Protocol for Sulforidazine-d4 Synthesis

-

To synthesize Sulforidazine-d4 directly from Thioridazine-d4, a stronger oxidizing condition or excess oxidant is required.

-

Dissolve Thioridazine-d4 in a solvent like ethyl acetate or acetic acid.[13][14]

-

Add an excess (greater than two equivalents) of hydrogen peroxide.[15] Using a catalyst or co-reagent like tantalum carbide, niobium carbide, or phthalic anhydride with urea-hydrogen peroxide can facilitate the complete oxidation to the sulfone.[14][15]

-

Heat the reaction if necessary and monitor until all intermediate sulfoxide is converted to the sulfone.

-

Work up the reaction as described for mesoridazine and purify by chromatography or crystallization to obtain Sulforidazine-d4.

Quantitative Data and Characterization

The primary quantitative data available from the literature for the synthesis of deuterated thioridazine is the isotopic purity.[9] Comprehensive yield and spectroscopic data would need to be generated upon synthesis and characterization.

| Compound | Parameter | Reported Value | Analytical Method |

| Thioridazine-d2 | Isotopic Purity | >99% | Mass Spectrometry |

| Thioridazine-d4 | Isotopic Purity | >99%[9] | Mass Spectrometry |

| Mesoridazine-d4 | Expected Yield | ~70-90% | HPLC, Gravimetric |

| Sulforidazine-d4 | Expected Yield | ~80-95% | HPLC, Gravimetric |

*Note: Expected yields are based on typical efficiencies for sulfide oxidation reactions and are not from a specific synthesis of the deuterated compounds.

Thioridazine's Mechanism of Action: Dopamine D2 Receptor Signaling

Caption: Dopamine D2 receptor signaling pathway inhibited by Thioridazine.

References

- 1. bioscientia.de [bioscientia.de]

- 2. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

- 4. THIORIDAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. Thioridazine - Wikipedia [en.wikipedia.org]

- 6. S-oxidation of thioridazine to psychoactive metabolites: an oral dose-proportionality study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative antidopaminergic properties of thioridazine, mesoridazine and sulforidazine on the corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of deuterium labelled thioridazine via ruthenium tetroxide oxidation of the piperidine ring [inis.iaea.org]

- 10. usiena-air.unisi.it [usiena-air.unisi.it]

- 11. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15 | Semantic Scholar [semanticscholar.org]

- 14. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]

- 15. Sulfone synthesis by oxidation [organic-chemistry.org]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Metabolic Journey of Thioridazine: A Technical Guide to the Formation of Sulforidazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the metabolic pathway of the antipsychotic drug Thioridazine to its active metabolite, Sulforidazine. This document provides a comprehensive overview of the enzymatic processes, quantitative data, and detailed experimental protocols relevant to the study of this metabolic conversion, aimed at facilitating further research and drug development.

Introduction

Thioridazine, a phenothiazine derivative, undergoes extensive metabolism in the body, leading to the formation of several metabolites, some of which possess significant pharmacological activity. Among these, the sequential S-oxidation of the thiomethyl group on the phenothiazine ring is a critical pathway. This process first yields Mesoridazine (thioridazine-2-sulfoxide), which is subsequently oxidized to Sulforidazine (thioridazine-2-sulfone).[1][2] Both Mesoridazine and Sulforidazine are considered active metabolites and may contribute significantly to the overall therapeutic and toxicological effects of Thioridazine.[1] Understanding the intricacies of this metabolic pathway is crucial for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

The Metabolic Pathway: From Thioridazine to Sulforidazine

The conversion of Thioridazine to Sulforidazine is a two-step S-oxidation process primarily catalyzed by the Cytochrome P450 enzyme system in the liver.

Step 1: Thioridazine to Mesoridazine

The initial oxidation of Thioridazine at the sulfur atom of the 2-methylthio substituent results in the formation of Mesoridazine. The primary enzyme responsible for this mono-2-sulfoxidation is Cytochrome P450 2D6 (CYP2D6).[1][3][4] Other isoforms, such as CYP3A4, may also contribute to this reaction to a lesser extent.[3]

Step 2: Mesoridazine to Sulforidazine

Mesoridazine is further metabolized through the oxidation of its sulfoxide group to a sulfone, yielding Sulforidazine. CYP2D6 is also the key enzyme catalyzing this di-2-sulfoxidation step.[3][5]

The overall metabolic cascade is depicted in the following signaling pathway diagram.

Quantitative Data

Precise enzyme kinetic parameters for the sequential oxidation of Thioridazine to Sulforidazine in human liver microsomes are not extensively documented in the literature. However, a study investigating the in vitro metabolism of Thioridazine in rat liver microsomes in the presence of antidepressants provides some insight into the kinetics of the initial S-oxidation step. It is important to note that these values are from a non-human model and under specific experimental conditions, which may not be directly extrapolated to human metabolism in the absence of inhibitors.

| Substrate | Product | Enzyme System | Km (µM) | Vmax (nmol/mg protein/min) | Reference |

| Thioridazine | Mesoridazine (mono-2-sulphoxide) | Rat Liver Microsomes | 28.5 | 0.29 | [6][7] |

Data presented is for the control condition without the presence of antidepressants.

Further research is required to establish the definitive kinetic parameters (Km and Vmax) for both the conversion of Thioridazine to Mesoridazine and Mesoridazine to Sulforidazine by human CYP2D6.

Experimental Protocols

The study of Thioridazine metabolism and the quantification of its metabolites, including Sulforidazine, typically involves in vitro experiments using human liver microsomes followed by analytical quantification using chromatographic techniques.

In Vitro Metabolism Assay using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of Thioridazine in vitro.

Materials:

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

Thioridazine hydrochloride and/or Mesoridazine besylate

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

Internal standard for analytical quantification

Procedure:

-

Preparation: On ice, thaw the human liver microsomes. Prepare the incubation buffer, NADPH regenerating system, and stock solutions of the substrate (Thioridazine or Mesoridazine) and internal standard.

-

Incubation Mixture: In a microcentrifuge tube, combine the incubation buffer, microsomes (e.g., final concentration of 0.5 mg/mL), and the substrate at the desired concentration.

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C in a shaking water bath to allow the components to reach thermal equilibrium.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with constant shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Terminate the reaction at each time point by adding a cold organic solvent such as acetonitrile, which also serves to precipitate the microsomal proteins. Add the internal standard at this step.

-

Sample Preparation: Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by HPLC-UV or LC-MS/MS.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A variety of HPLC methods have been developed for the simultaneous determination of Thioridazine and its metabolites.[8][9] Below is a representative protocol.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., ammonium acetate buffer, pH 3.4) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution.[2]

Detection:

Procedure:

-

Sample Preparation: The supernatant from the in vitro metabolism assay is directly injected or may undergo further solid-phase extraction for cleanup and concentration if necessary.

-

Chromatographic Separation: Inject the sample onto the HPLC system. The mobile phase composition and flow rate are optimized to achieve baseline separation of Thioridazine, Mesoridazine, Sulforidazine, and the internal standard.

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of each compound.

Analytical Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, LC-MS/MS is the preferred method for quantifying Thioridazine and its metabolites in biological matrices.[10]

Instrumentation:

-

A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

-

Protein precipitation of plasma or microsomal incubation samples is a common and effective method. A mixture of methanol and zinc sulfate solution can be used as the precipitation solvent.[10]

LC Conditions:

-

A C18 column is typically used with a gradient elution employing a mobile phase consisting of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

MS/MS Conditions:

-

The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for Thioridazine, Mesoridazine, Sulforidazine, and the internal standard to ensure specificity and sensitivity.

Conclusion

The metabolic conversion of Thioridazine to Sulforidazine is a sequential S-oxidation pathway predominantly mediated by the polymorphic enzyme CYP2D6. This biotransformation is of significant clinical interest as the resulting metabolites, Mesoridazine and Sulforidazine, are pharmacologically active. The provided technical guide summarizes the core aspects of this metabolic pathway, highlights the need for more definitive quantitative kinetic data in human systems, and details the experimental protocols necessary for its investigation. A thorough understanding of this metabolic route is essential for the rational development of new drugs and for optimizing the therapeutic use of existing compounds, ultimately contributing to safer and more effective pharmacotherapy.

References

- 1. Thioridazine Therapy and CYP2D6 Genotypes - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. S-oxidation of thioridazine to psychoactive metabolites: an oral dose-proportionality study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of the mesoridazine/thioridazine ratio as a marker for CYP2D6 enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and metabolism of thioridazine during co-administration of tricyclic antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and metabolism of thioridazine during co-administration of tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. waters.com [waters.com]

An In-depth Technical Guide to Thioridazine-d3 2-Sulfone (CAS Number 1329652-09-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thioridazine-d3 2-Sulfone, a deuterated, stable isotope-labeled metabolite of the first-generation antipsychotic drug, Thioridazine. This document is intended for researchers, scientists, and professionals in drug development who are engaged in pharmacokinetic, pharmacodynamic, and bioanalytical studies involving Thioridazine and its metabolites.

Introduction

This compound is the isotopically labeled form of Thioridazine 2-Sulfone, also known as Sulforidazine. Thioridazine was previously used in the treatment of schizophrenia and psychosis but was largely withdrawn from the market due to concerns about cardiac arrhythmias.[1] However, its metabolites and their pharmacological activities remain a subject of research. This compound serves as an ideal internal standard for bioanalytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the chemical properties, enabling precise and accurate quantification of the unlabeled analyte in complex biological matrices.[2]

Physicochemical Properties

Quantitative data for this compound and its non-labeled counterpart, Thioridazine 2-Sulfone, are summarized below. The data for the non-labeled compound is included for reference, as it is expected to have very similar physicochemical properties.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 1329652-09-6 | [1][3] |

| Molecular Formula | C₂₁H₂₃D₃N₂O₂S₂ | [1][3] |

| Molecular Weight | 405.59 g/mol | [1][3] |

Table 2: Physicochemical Data for Thioridazine 2-Sulfone (Sulforidazine)

| Property | Value | Source |

| CAS Number | 14759-06-9 | [4] |

| Molecular Formula | C₂₁H₂₆N₂O₂S₂ | [4] |

| Molecular Weight | 402.57 g/mol | [4] |

| Appearance | Off-White to Dark Yellow Thick Oil to Solid | [4] |

| Purity | ≥97% | [4] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4] |

| Storage Conditions | 4°C, Inert atmosphere | [4] |

Synthesis

Metabolic Pathway of Thioridazine

Thioridazine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The major metabolic pathways include sulfoxidation and N-demethylation. Thioridazine is metabolized to its active metabolites, Mesoridazine (thioridazine-2-sulfoxide) and Sulforidazine (thioridazine-2-sulfone).[8]

Experimental Protocols: Bioanalytical Application

While a specific experimental protocol detailing the use of this compound was not found, this section outlines a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous analysis of Thioridazine and its metabolites in human plasma. In such a method, this compound would serve as an internal standard for the quantification of Sulforidazine.

Objective: To quantify the concentration of Thioridazine and its major metabolites (Mesoridazine and Sulforidazine) in human plasma using LC-MS/MS with a deuterated internal standard.

Internal Standard: this compound would be used for the quantification of Sulforidazine. Similarly, deuterated analogs of Thioridazine and Mesoridazine would be used for their respective quantification.

Materials and Reagents:

-

Human plasma (with anticoagulant)

-

Thioridazine, Mesoridazine, and Sulforidazine reference standards

-

This compound (and other deuterated internal standards)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (Solid Phase Extraction - SPE):

-

Plasma samples (e.g., 100 µL) are thawed to room temperature.

-

An internal standard working solution containing this compound (and other deuterated standards) is added to each plasma sample, calibrator, and quality control (QC) sample.

-

The samples are vortexed to mix.

-

A conditioning and equilibration of the SPE cartridges is performed with methanol followed by water.

-

The plasma samples are loaded onto the SPE cartridges.

-

The cartridges are washed with a low-organic solvent to remove interferences.

-

The analytes and internal standards are eluted with a high-organic solvent (e.g., methanol or acetonitrile).

-

The eluate is evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions (Representative):

-

LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A time-programmed gradient is used to separate the analytes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS Detection: Positive electrospray ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

Table 3: Representative MRM Transitions for Analytes and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Thioridazine | [Value] | [Value] |

| Mesoridazine | [Value] | [Value] |

| Sulforidazine | 403.2 | [Value] |

| This compound (IS) | 406.2 | [Value] |

(Note: Specific MRM transitions would need to be optimized for the instrument used.)

Quantification: The concentration of Sulforidazine is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to a calibration curve constructed from samples with known concentrations of the analyte and a constant concentration of the internal standard.

Conclusion

This compound is a critical tool for researchers studying the pharmacokinetics and metabolism of Thioridazine. As a stable isotope-labeled internal standard, it ensures the accuracy and precision of bioanalytical methods, which is paramount in drug development and clinical research. While detailed synthesis and application protocols for this specific compound are not widely published, the principles of its use are well-established within the field of bioanalysis. This guide provides a foundational understanding of its properties and a representative framework for its application in a laboratory setting.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. assets.lgcstandards.com [assets.lgcstandards.com]

- 5. File:Sulforidazine synthesis.svg - Wikimedia Commons [commons.wikimedia.org]

- 6. nuvisan.com [nuvisan.com]

- 7. researchgate.net [researchgate.net]

- 8. Plasma levels of thioridazine and metabolites are influenced by the debrisoquin hydroxylation phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cytochrome P450 CYP2D6 in Thioridazine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical role of the cytochrome P450 2D6 (CYP2D6) enzyme in the metabolism of the antipsychotic drug thioridazine. Thioridazine undergoes extensive metabolism, with its primary activation and clearance pathways being heavily influenced by the polymorphic CYP2D6 enzyme. This guide details the metabolic pathways, the quantitative contribution of CYP2D6 and other enzymes, the significant impact of genetic polymorphisms on drug exposure and clinical outcomes, and the methodologies employed in studying thioridazine metabolism. The information presented is intended to support research, drug development, and clinical risk assessment related to thioridazine and other drugs metabolized by CYP2D6.

Introduction

Thioridazine is a phenothiazine antipsychotic that has been used in the treatment of schizophrenia.[1] Its use is now limited to patients who have failed to respond to other antipsychotic medications due to a significant dose-related risk of serious cardiac arrhythmias, specifically QT interval prolongation and Torsades de Pointes.[1][2] The metabolism of thioridazine is a key determinant of its efficacy and toxicity, and the cytochrome P450 (CYP) superfamily of enzymes plays a central role in its biotransformation.[3]

Among the CYP enzymes, CYP2D6 is of paramount importance in the metabolism of thioridazine.[3] This enzyme is responsible for the conversion of thioridazine to its pharmacologically active metabolites, mesoridazine and sulforidazine.[1] The gene encoding CYP2D6 is highly polymorphic, leading to a wide range of enzyme activity in the population, from poor to ultrarapid metabolizers.[1] This genetic variability has profound clinical implications for thioridazine therapy, as individuals with reduced CYP2D6 activity are at a significantly higher risk of adverse cardiac events due to increased plasma concentrations of thioridazine and its active metabolites.[2] Consequently, the U.S. Food and Drug Administration (FDA) has contraindicated the use of thioridazine in patients with known or suspected reduced CYP2D6 activity.[4]

This guide will provide an in-depth exploration of the role of CYP2D6 in thioridazine metabolism, with a focus on quantitative data, experimental methodologies, and the clinical relevance of pharmacogenetic variations.

Thioridazine Metabolic Pathways

Thioridazine is metabolized through several pathways, including sulfoxidation and N-demethylation. The key transformations are catalyzed by various CYP450 enzymes.

CYP2D6-Mediated Metabolism

CYP2D6 is the primary enzyme responsible for the 2-sulfoxidation of thioridazine, a critical step in its bioactivation and subsequent elimination.[3] This pathway leads to the formation of two major active metabolites:

-

Mesoridazine (Thioridazine 2-sulfoxide): This metabolite is more potent than the parent drug.[1]

-

Sulforidazine (Thioridazine 2-sulfone): Mesoridazine is further oxidized by CYP2D6 to sulforidazine, which is also pharmacologically active.[1]

dot

Metabolism by Other CYP Enzymes

While CYP2D6 is central to the 2-sulfoxidation pathway, other CYP enzymes contribute to the overall metabolism of thioridazine:[3]

-

CYP1A2 and CYP3A4: These enzymes are primarily responsible for the 5-sulfoxidation and N-demethylation of thioridazine.[3][5]

Quantitative Data on Thioridazine Metabolism

| Metabolic Pathway | Metabolite | Contributing Enzymes | Contribution (%) | Reference |

| Mono-2-sulfoxidation | Mesoridazine | CYP2D6 | 49% | [3] |

| CYP3A4 | 22% | [3] | ||

| Di-2-sulfoxidation | Sulforidazine | CYP2D6 | 64% | [3] |

| 5-sulfoxidation | Thioridazine-5-sulfoxide | CYP1A2 | 34-52% | [3] |

| CYP3A4 | 34-52% | [3] | ||

| N-demethylation | Northioridazine | CYP1A2 | 34-52% | [3] |

| CYP3A4 | 34-52% | [3] |

Table 1: Contribution of CYP450 Enzymes to Thioridazine Metabolism

Experimental Protocols

The study of thioridazine metabolism typically involves in vitro and in vivo methods.

In Vitro Metabolism Studies

A common in vitro approach to characterize the enzymes involved in drug metabolism is through the use of human liver microsomes or recombinant cDNA-expressed human CYP enzymes.

Objective: To identify the specific CYP450 enzymes responsible for the metabolism of thioridazine and to quantify their relative contributions.

Materials:

-

Thioridazine

-

Human liver microsomes (pooled from multiple donors)

-

Recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2D6, CYP3A4 expressed in a suitable system)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Specific chemical inhibitors for different CYP isoforms (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4, furafylline for CYP1A2)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometry)

General Protocol:

-

Incubation: A reaction mixture is prepared containing the enzyme source (human liver microsomes or recombinant CYP), thioridazine at various concentrations, and the incubation buffer.

-

Initiation: The reaction is initiated by the addition of the NADPH regenerating system.

-

Incubation Period: The mixture is incubated at 37°C for a specified period (e.g., 30 minutes).

-

Termination: The reaction is stopped by adding a quenching solvent such as acetonitrile or methanol.

-

Sample Preparation: The samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.

-

Analysis: The formation of metabolites is quantified using a validated HPLC method.

-

Inhibition Studies: To confirm the role of specific CYPs, the experiment is repeated in the presence of selective chemical inhibitors. A reduction in the formation of a particular metabolite in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

dot

Analytical Methodology: HPLC

High-performance liquid chromatography is a standard technique for the separation and quantification of thioridazine and its metabolites.

-

Stationary Phase: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed in a gradient or isocratic elution.

-

Detection: UV detection at a specific wavelength (e.g., 264 nm) or mass spectrometry for higher sensitivity and specificity can be used.

Clinical Implications of CYP2D6 Polymorphisms

The genetic polymorphism of the CYP2D6 gene is a critical factor in determining the safety and efficacy of thioridazine.

CYP2D6 Phenotypes

Based on their CYP2D6 genotype, individuals can be classified into four main phenotypes:

| Phenotype | Genotype Examples | CYP2D6 Activity | Thioridazine Metabolism |

| Poor Metabolizer (PM) | 4/4, 5/5 | Absent | Significantly reduced |

| Intermediate Metabolizer (IM) | 1/4, 1/41 | Reduced | Moderately reduced |

| Normal (Extensive) Metabolizer (NM) | 1/1, 1/2 | Normal | Normal |

| Ultrarapid Metabolizer (UM) | 1xN/1, 1xN/2 (N>2) | Increased | Increased |

Table 2: CYP2D6 Phenotypes and their Impact on Thioridazine Metabolism

Clinical Consequences

-

Poor Metabolizers (PMs): Individuals in this group, comprising about 5-10% of Caucasians, are at the highest risk of thioridazine-induced cardiotoxicity.[1] Due to their inability to effectively metabolize the drug, they experience significantly elevated plasma concentrations of thioridazine and its active metabolites, leading to a greater risk of QT prolongation and Torsades de Pointes.[2] The FDA has issued a contraindication for thioridazine use in patients with reduced CYP2D6 activity.[4]

-

Intermediate Metabolizers (IMs): This group may also experience higher than expected plasma concentrations and an increased risk of adverse effects, although generally to a lesser extent than PMs.

-

Normal Metabolizers (NMs): This is the most common phenotype and is associated with the expected response to standard doses of thioridazine.

-

Ultrarapid Metabolizers (UMs): These individuals may metabolize thioridazine so rapidly that therapeutic plasma concentrations are not achieved at standard doses, potentially leading to a lack of efficacy.

dot

Conclusion

The metabolism of thioridazine is intricately linked to the activity of CYP2D6. This enzyme is not only crucial for the formation of the drug's active metabolites but is also a major determinant of its safety profile. The significant inter-individual variability in CYP2D6 activity, driven by genetic polymorphisms, underscores the importance of a personalized medicine approach when considering thioridazine therapy. The contraindication of thioridazine in CYP2D6 poor metabolizers by the FDA highlights the critical need for pharmacogenetic testing to mitigate the risk of life-threatening cardiac arrhythmias. For researchers and drug development professionals, a thorough understanding of the role of CYP2D6 in thioridazine metabolism is essential for the development of safer drugs and for the design of clinical trials for compounds that are substrates of this highly polymorphic enzyme.

References

- 1. Thioridazine Therapy and CYP2D6 Genotypes - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Thioridazine Therapy and CYP2D6 Genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within the realms of pharmaceutical research and drug development, the pursuit of accuracy, precision, and reliability is paramount. This technical guide delves into the core principles and applications of deuterated internal standards, establishing why they are considered the gold standard for robust bioanalytical assays. We will explore their synthesis, application, and the significant advantages they offer over other forms of internal standards, supported by quantitative data and detailed experimental protocols.

The Critical Role of Internal Standards in Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique renowned for its sensitivity and selectivity. However, the accuracy of quantitative MS can be compromised by several factors, including variations in sample preparation, chromatographic separation, and ionization efficiency.[1] Internal standards (IS) are essential for mitigating these variabilities. An ideal IS is a compound that behaves chemically and physically similarly to the analyte of interest and is added at a known concentration to all samples, calibrators, and quality controls.[2] By calculating the ratio of the analyte's response to the IS's response, variations introduced during the analytical workflow can be effectively normalized, leading to more accurate and precise quantification.[1]

Deuterated Internal Standards: The Superior Choice

Among the different types of internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely regarded as the most effective.[3][4] A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D).[5]

Key Advantages of Deuterated Internal Standards:

-

Co-elution with the Analyte: Since deuterated standards are chemically almost identical to the analyte, they exhibit nearly the same chromatographic retention time, ensuring that both compounds experience similar matrix effects at the same point in the analysis.[2]

-

Similar Ionization Efficiency: The ionization behavior of a deuterated standard in the mass spectrometer's ion source is very similar to that of the unlabeled analyte, which is crucial for compensating for matrix-induced ion suppression or enhancement.[4]

-

Comparable Extraction Recovery: During sample preparation procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the deuterated standard will have a recovery rate that closely mimics that of the analyte.[6]

-

High Specificity: The mass difference between the analyte and the deuterated standard allows for their distinct detection by the mass spectrometer, avoiding signal overlap.[5]

The logical superiority of deuterated internal standards in mitigating analytical variability is illustrated in the following diagram:

References

- 1. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]

- 2. irl.umsl.edu [irl.umsl.edu]

- 3. scispace.com [scispace.com]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoselective Metabolism of Thioridazine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective metabolism of thioridazine enantiomers. Thioridazine, a phenothiazine antipsychotic, possesses a chiral center, leading to the existence of two enantiomers: (+)-(R)-thioridazine and (-)-(S)-thioridazine. The metabolism of these enantiomers is highly stereoselective, resulting in different pharmacokinetic and pharmacodynamic profiles, which has significant implications for both therapeutic efficacy and toxicity. This document details the metabolic pathways, key enzymes, quantitative data from in vitro and in vivo studies, and detailed experimental protocols relevant to the study of thioridazine's stereoselective metabolism.

Introduction to Thioridazine and Stereoselectivity

Thioridazine was formerly a widely used first-generation antipsychotic for the treatment of schizophrenia and psychosis.[1] It is a racemic mixture, meaning it contains equal amounts of its two enantiomers.[2] The biological activity of chiral drugs often resides in one of the enantiomers, and the other may be less active, inactive, or contribute to adverse effects. The antipsychotic effect of thioridazine is believed to be primarily associated with the (+)-(R)-enantiomer. The stereochemistry of thioridazine plays a crucial role in its metabolism, with enzymes in the body preferentially metabolizing one enantiomer over the other. This stereoselectivity significantly influences the drug's efficacy and safety profile, particularly concerning its cardiotoxic effects related to QT interval prolongation.[1]

Stereoselective Metabolic Pathways of Thioridazine

The metabolism of thioridazine is extensive and primarily occurs in the liver. The main metabolic pathways are S-oxidation and N-demethylation, catalyzed predominantly by Cytochrome P450 (CYP) enzymes.[3][4]

-

S-oxidation: This is a major metabolic route for thioridazine.

-

2-Sulfoxidation: Oxidation of the sulfur atom in the thiomethyl side chain at position 2 of the phenothiazine ring leads to the formation of mesoridazine (thioridazine-2-sulfoxide). Mesoridazine is an active metabolite and is further oxidized to sulforidazine (thioridazine-2-sulfone), which is also pharmacologically active.[1][5]

-

5-Sulfoxidation: Oxidation of the sulfur atom in the phenothiazine ring at position 5 results in the formation of thioridazine-5-sulfoxide.

-

-

N-demethylation: The removal of the methyl group from the piperidine ring is another metabolic pathway.[3][4]

The enzymes responsible for these transformations exhibit stereoselectivity, leading to different metabolic profiles for the (+)-(R)- and (-)-(S)-enantiomers.

Key Enzymes Involved in Thioridazine Metabolism

Several cytochrome P450 enzymes are involved in the metabolism of thioridazine:

-

CYP2D6: This is the primary enzyme responsible for the 2-sulfoxidation of thioridazine to mesoridazine and its subsequent oxidation to sulforidazine.[1][3][6] The activity of CYP2D6 is highly polymorphic in the population, leading to significant interindividual variability in thioridazine metabolism. Individuals with reduced CYP2D6 activity ("poor metabolizers") may have elevated plasma concentrations of thioridazine, increasing the risk of dose-dependent side effects like cardiac arrhythmias.[1]

-

CYP1A2 and CYP3A4: These enzymes are primarily responsible for the 5-sulfoxidation and N-demethylation of thioridazine.[3][4]

Quantitative Data on Thioridazine Enantiomer Metabolism

The stereoselective nature of thioridazine metabolism is evident in both in vitro and in vivo studies. Below are tables summarizing the available quantitative data.

In Vitro Metabolism of Thioridazine

While detailed kinetic studies on the individual enantiomers are not extensively reported, research on racemic thioridazine has elucidated the relative contributions of different CYP enzymes to its metabolism.

Table 1: Relative Contribution of CYP Isoforms to the Major Metabolic Pathways of Racemic Thioridazine

| Metabolic Pathway | Primary Enzyme(s) | Contribution | Reference |

| Mono-2-sulfoxidation (to Mesoridazine) | CYP2D6 | ~49% | [3] |

| CYP3A4 | ~22% | [3] | |

| Di-2-sulfoxidation (to Sulforidazine) | CYP2D6 | ~64% | [3] |

| 5-Sulfoxidation | CYP1A2 & CYP3A4 | ~34-52% | [3] |

| N-demethylation | CYP1A2 & CYP3A4 | ~34-52% | [3] |

Note: Detailed Michaelis-Menten constants (Km and Vmax) for the metabolism of individual (+)-(R)- and (-)-(S)-thioridazine enantiomers by human liver microsomes or specific CYP enzymes are not widely available in the published literature.

In Vivo Plasma Concentrations of Thioridazine Enantiomers and Metabolites

Studies in patients treated with racemic thioridazine reveal significant enantioselectivity in its metabolism, as shown by the plasma concentration ratios of the enantiomers of the parent drug and its metabolites.

Table 2: (R)/(S) Ratios of Thioridazine and its Metabolites in Human Plasma

| Analyte | Mean (R)/(S) Ratio ± SD | Range | Reference |

| Thioridazine (THD) | 3.48 ± 0.93 | 2.30 - 5.80 | [7] |

| Thioridazine-2-sulfoxide (Mesoridazine) - Fast Eluting | 0.45 ± 0.22 | 0.21 - 1.20 | [7] |

| Thioridazine-2-sulfoxide (Mesoridazine) - Slow Eluting | 22.7 ± 8.1 | 6.1 - 40.1 | [7] |

| Thioridazine-2-sulfone (Sulforidazine) | 3.26 ± 0.58 | 2.30 - 4.30 | [7] |

| Thioridazine-5-sulfoxide - Fast Eluting | 0.049 ± 0.019 | 0.021 - 0.087 | [7] |

| Thioridazine-5-sulfoxide - Slow Eluting | 67.2 ± 66.2 | 16.8 - 248 | [7] |

Data from 21 patients treated with 100 mg of racemic thioridazine daily for 14 days.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of stereoselective thioridazine metabolism.

Chiral Separation of Thioridazine Enantiomers by HPLC

A common method for the separation of thioridazine enantiomers utilizes a cyclodextrin-based chiral stationary phase.

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase: A beta-cyclodextrin (CD)-bonded stationary phase column.

-

Mobile Phase: A mixture of 0.05 M phosphate buffer (pH 6.5) and acetonitrile in a 50:50 (v/v) ratio has been shown to be effective.[8]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of 262 nm.

-

Sample Preparation: Thioridazine can be isolated from pharmaceutical formulations or biological matrices and purified using techniques like preparative Thin Layer Chromatography (TLC) before injection.[8]

In Vitro Metabolism Studies with Human Liver Microsomes (HLM)

This protocol describes a representative in vitro experiment to study the metabolism of thioridazine enantiomers using HLM.

-

Materials:

-

Pooled human liver microsomes (HLM)

-

(+)-(R)- and (-)-(S)-thioridazine enantiomers

-

100 mM Phosphate buffer (pH 7.4)

-

NADPH-regenerating system solution (e.g., containing 3.3 mM MgCl₂, 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

-

Incubation Procedure:

-

Prepare an incubation mixture containing HLM (e.g., final concentration of 0.5 mg/mL) and the individual thioridazine enantiomer (at various concentrations to determine kinetics) in 100 mM phosphate buffer (pH 7.4).

-

Pre-incubate the mixture for 5 minutes at 37°C with gentle agitation.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

Incubate at 37°C for a specified time (e.g., 25 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile).

-

Centrifuge the samples (e.g., at 3000 rpm for 5 minutes) to precipitate the protein.

-

Transfer the supernatant for analysis.

-

-

Controls:

-

Incubations without the NADPH-regenerating system (negative control).

-

Incubations with heat-inactivated microsomes.

-

Zero-time point controls where the reaction is terminated immediately after adding the NADPH-regenerating system.

-

Metabolite Identification and Quantification by LC-MS/MS

A sensitive and selective LC-MS/MS method is required for the quantification of thioridazine enantiomers and their metabolites.

-

Sample Preparation from Plasma:

-

To a plasma sample (e.g., 100 µL), add an internal standard (e.g., a structurally similar compound not present in the sample).

-

Perform protein precipitation by adding a cold organic solvent like acetonitrile or methanol (e.g., 3 volumes).

-

Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

The supernatant can be directly injected or further purified by liquid-liquid extraction or solid-phase extraction (SPE) for cleaner samples.

-

-

Liquid Chromatography:

-

Column: A chiral column capable of separating the enantiomers of thioridazine and its metabolites.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization in positive ion mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions (Hypothetical): Specific precursor-to-product ion transitions need to be optimized for each analyte. For thioridazine (MW 370.56), a potential precursor ion [M+H]⁺ would be m/z 371.2. Product ions would be determined by fragmentation experiments. Similar approaches would be used for mesoridazine (MW 386.56) and sulforidazine (MW 402.56).

-

Visualizations of Metabolic Pathways and Experimental Workflows

Metabolic Pathways of Thioridazine Enantiomers

Caption: Metabolic pathways of (+)-(R)- and (-)-(S)-thioridazine enantiomers.

Experimental Workflow for In Vitro Metabolism Study

Caption: Experimental workflow for in vitro metabolism of thioridazine enantiomers.

Clinical Implications of Stereoselective Metabolism

The stereoselective metabolism of thioridazine has important clinical consequences:

-

Therapeutic Efficacy: Since the (+)-(R)-enantiomer is considered more active, factors influencing its concentration, such as CYP2D6 activity, can affect the therapeutic response.

-

Adverse Effects: The cardiotoxicity of thioridazine is a major concern. Differences in the formation and clearance of cardiotoxic metabolites from each enantiomer can lead to stereoselective toxicity.

-

Drug-Drug Interactions: Co-administration of drugs that inhibit CYP2D6 (e.g., certain antidepressants) can disproportionately affect the metabolism of thioridazine, leading to increased plasma concentrations and a higher risk of adverse events.[1]

-

Therapeutic Drug Monitoring (TDM): Measuring only total thioridazine concentrations can be misleading. Enantioselective TDM, which measures the individual concentrations of (+)-(R)- and (-)-(S)-thioridazine and their active metabolites, would provide a more accurate assessment of the patient's exposure to the pharmacologically active moieties.

Conclusion

The metabolism of thioridazine is a complex process characterized by significant stereoselectivity. The differential handling of the (+)-(R)- and (-)-(S)-enantiomers by CYP enzymes, particularly CYP2D6, leads to distinct pharmacokinetic profiles for the parent drug and its active metabolites. This has profound implications for the drug's efficacy and safety. A thorough understanding of these stereoselective metabolic pathways is crucial for researchers and drug development professionals aiming to optimize antipsychotic therapy and minimize adverse drug reactions. Future research should focus on elucidating the detailed in vitro kinetics of the individual enantiomers and developing validated, enantioselective analytical methods for routine clinical use.

References

- 1. Thioridazine Therapy and CYP2D6 Genotypes - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Plasma levels of the enantiomers of thioridazine, thioridazine 2-sulfoxide, thioridazine 2-sulfone, and thioridazine 5-sulfoxide in poor and extensive metabolizers of dextromethorphan and mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of the mesoridazine/thioridazine ratio as a marker for CYP2D6 enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of thioridazine, an inhibitor of CYP2D6, on the steady-state plasma concentrations of the enantiomers of mianserin and its active metabolite, desmethylmianserin, in depressed Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC resolution of thioridazine enantiomers from pharmaceutical dosage form using cyclodextrin-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Thioridazine 2-Sulfone in Human Plasma using Thioridazine-d3 2-Sulfone as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of Thioridazine 2-Sulfone (Sulforidazine), a major active metabolite of the antipsychotic drug Thioridazine, in human plasma. The method utilizes a stable isotope-labeled internal standard, Thioridazine-d3 2-Sulfone, to ensure accuracy and precision. Sample preparation is performed by a straightforward protein precipitation followed by dilution. Chromatographic separation is achieved using a reverse-phase C18 column with a gradient elution, and detection is carried out on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology applications.

Introduction

Thioridazine is a phenothiazine antipsychotic medication used in the treatment of schizophrenia. It is extensively metabolized in the body, with Thioridazine 2-Sulfone (also known as Sulforidazine) being one of its principal pharmacologically active metabolites.[1][2][3] Accurate quantification of this metabolite is crucial for understanding the drug's efficacy and safety profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for such bioanalytical assays due to its high sensitivity and specificity.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS as it co-elutes with the analyte and effectively compensates for variations in sample preparation, chromatography, and ionization efficiency.[4][5] this compound, a deuterated analog of the analyte, serves as the ideal internal standard for this assay, providing the most reliable quantification.[6][7][8] This document provides a detailed protocol for the determination of Thioridazine 2-Sulfone in human plasma.

Experimental

Materials and Reagents

-

Thioridazine 2-Sulfone (Sulforidazine) reference standard

-

LC-MS/MS grade Acetonitrile, Methanol, and Water

-

Formic Acid (≥98%)

-

Human Plasma (K2-EDTA)

Standard and Internal Standard Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Thioridazine 2-Sulfone in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used for protein precipitation.

Sample Preparation Protocol

-

Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

-

Pipette 50 µL of plasma into the appropriately labeled tubes.

-

Add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

-

Add 100 µL of water containing 0.1% formic acid to each well/vial.

-

Cap the plate/vials and vortex briefly.

-

The samples are now ready for LC-MS/MS analysis.

LC-MS/MS Method

The following are representative instrument conditions. Parameters should be optimized for the specific instrumentation used.

Liquid Chromatography Conditions

| Parameter | Value |

| HPLC System | Standard UHPLC/HPLC system |

| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 |

Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3500 V |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Thioridazine 2-Sulfone | 403.2 | 114.1 | 100 | 25 |

| (Quantifier) | ||||

| Thioridazine 2-Sulfone | 403.2 | 86.1 | 100 | 30 |

| (Qualifier) | ||||

| This compound (IS) | 406.2 | 117.1 | 100 | 25 |

Note: The molecular weight of Thioridazine 2-Sulfone is 402.57 g/mol and this compound is 405.59 g/mol .[6][10] The precursor ions [M+H]+ are proposed based on these masses. Product ions are hypothetical and based on typical fragmentation of the piperidine side chain; these must be optimized empirically.

Data Analysis and Results

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used. The concentration of the analyte in QC and unknown samples is then determined from this curve.

Visualizations

Caption: Experimental workflow from sample preparation to final quantification.

Caption: Logic diagram illustrating how the IS corrects for analytical variability.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Thioridazine 2-Sulfone in human plasma. The use of its deuterated analog, this compound, as an internal standard is critical for mitigating matrix effects and other sources of analytical variability, thereby ensuring high-quality data for clinical and research applications. The protocol is straightforward, employing a simple protein precipitation step, making it suitable for high-throughput environments.

References

- 1. Concentration and distribution of thioridazine and metabolites in schizophrenic post-mortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-oxidation of thioridazine to psychoactive metabolites: an oral dose-proportionality study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma levels of thioridazine and metabolites are influenced by the debrisoquin hydroxylation phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. scbt.com [scbt.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Thioridazine

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and a practical protocol for the analysis of Thioridazine using High-Performance Liquid Chromatography (HPLC). Thioridazine is a phenothiazine antipsychotic drug, and its accurate quantification is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies in biological matrices.[1]

Introduction

Thioridazine is utilized in the management of psychosis, including schizophrenia. It is essential to have reliable analytical methods to determine the purity, and concentration of Thioridazine in both bulk drug substances and final dosage forms. HPLC is a powerful technique for this purpose, offering high resolution, sensitivity, and specificity. This application note presents a validated isocratic reversed-phase HPLC (RP-HPLC) method suitable for routine quality control analysis of Thioridazine in pharmaceutical tablets. Additionally, it provides an overview of methods for analyzing Thioridazine and its metabolites in biological fluids and for the determination of related substances.

Physicochemical Properties of Thioridazine

A fundamental understanding of the physicochemical properties of Thioridazine is essential for developing a robust HPLC method.

| Property | Value |

| IUPAC Name | 10-{2-[(RS)-1-Methylpiperidin-2-yl]ethyl}-2-methylsulfanylphenothiazine |

| Molecular Formula | C21H26N2S2.HCl |

| Molecular Weight | 407.04 g/mol |

| Solubility | Freely soluble in ethanol and methanol, sparingly soluble in water. Soluble in DMSO. |

| UV Maximum Absorbance (λmax) | 264 nm, 285 nm[2] |

HPLC Methodologies for Thioridazine Analysis

Several HPLC methods have been developed for the analysis of Thioridazine. The selection of the method depends on the specific application, such as routine quality control, analysis of related substances, or determination in biological matrices. A summary of various methods is presented below for easy comparison.

Method Comparison

| Parameter | Method 1: Isocratic for Tablets | Method 2: Isocratic for Tablets | Method 3: Gradient for Related Substances[2] | Method 4: Chiral Separation[3] | Method 5: Analysis in Whole Blood[4][5] |

| Stationary Phase | Phenomenex Luna C18 (4.6x150mm, 5µm) | Diamonsil C18 (150 mm×4.6 mm, 5 μm)[2] | Diamonsil C18 (150 mm×4.6 mm, 5 μm)[2] | Beta-cyclodextrin (CD)-bonded stationary phase | Reverse-phase column |

| Mobile Phase | Methanol: Water (55:45 v/v) | Acetonitrile-water-triethylamine (850:150:1)[2] | A: Triethylamine-acetonitrile-water (2:400:600)B: Triethylamine-acetonitrile (2:1000)[2] | 0.05 M Phosphate buffer (pH 6.5)-acetonitrile (50:50)[3] | Not specified |

| Elution Mode | Isocratic | Isocratic | Gradient | Isocratic | Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min[2] | 1.0 mL/min[2] | Not specified | Not specified |

| Column Temperature | Not specified | 40 °C[2] | 40 °C[2] | Not specified | Not specified |

| Detection (UV) | 285 nm | 264 nm[2] | 264 nm[2] | Not specified | Not specified |

| Retention Time | 2.8 ± 0.02 min | Not specified | Not specified | Not specified | Not specified |

| Linearity Range | 5-25 µg/mL | 50-500 μg·mL-1[2] | Not specified | Not specified | Therapeutic to toxic overdose levels |

| Internal Standard | Not specified | Not specified | Not specified | Not specified | Trifluoperazine[4][5] |

Detailed Experimental Protocol: Isocratic HPLC Method for Thioridazine Tablets

This protocol is based on a validated RP-HPLC method for the estimation of Thioridazine in pharmaceutical dosage forms.

Materials and Reagents

-

Thioridazine Hydrochloride reference standard

-

Thioridazine tablets

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: Phenomenex Luna C18 (4.6x150mm, 5µm)

-

Mobile Phase: Methanol: Water (55:45 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

-

Detection Wavelength: 285 nm

-

Run Time: Approximately 5 minutes

Preparation of Solutions

-

Accurately weigh and transfer 10 mg of Thioridazine Hydrochloride reference standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve.

-

Make up the volume to 100 mL with methanol.

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations of 5, 10, 15, 20, and 25 µg/mL.

-

Weigh and finely powder not fewer than 20 Thioridazine tablets.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of Thioridazine and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the drug.

-

Make up the volume to 100 mL with methanol and mix well.

-

Filter the solution through a 0.45 µm membrane filter.

-

Dilute a portion of the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 15 µg/mL).

System Suitability

Before sample analysis, perform a system suitability test by injecting the 15 µg/mL working standard solution five times. The acceptance criteria are:

-

Tailing factor: Not more than 2.0

-

Theoretical plates: Not less than 2000

-

Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%

Analysis Procedure

-

Inject the blank (mobile phase) to ensure no interfering peaks are present.

-

Inject each of the working standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solution in duplicate.

-

Calculate the concentration of Thioridazine in the sample solution using the regression equation from the calibration curve.

Method Validation Parameters

The described method has been validated and demonstrates good performance.

| Parameter | Result |

| Linearity | 5-25 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98-102% |

| Limit of Detection (LOD) | Method dependent |

| Limit of Quantification (LOQ) | Method dependent |

Visualizations

Experimental Workflow

Caption: Experimental workflow for HPLC analysis of Thioridazine.

HPLC System Components

Caption: Key components of the HPLC system.

Analysis in Biological Matrices

For the determination of Thioridazine and its metabolites (such as mesoridazine) in biological fluids like whole blood, serum, or plasma, a sample preparation step is required to extract the analytes and remove interfering substances.[4][5][6] This typically involves liquid-liquid extraction or solid-phase extraction. A reverse-phase HPLC method with an internal standard, such as trifluoperazine, is often employed for quantification.[4][5] The limit of detection for such methods can be as low as 0.25 mg/L in 2 mL of blood.[5]

Determination of Related Substances

To ensure the quality and purity of Thioridazine, it is necessary to identify and quantify any related substances or impurities. A gradient RP-HPLC method is suitable for separating Thioridazine from its potential impurities.[2] Such methods often use a multi-component mobile phase and a gradient elution program to achieve the required separation.[2]

Conclusion

The presented HPLC method is simple, rapid, accurate, and precise for the determination of Thioridazine in pharmaceutical dosage forms. The method is suitable for routine quality control analysis. For more complex matrices or for the analysis of related substances and enantiomers, more specialized HPLC techniques, such as gradient elution or chiral chromatography, are required. The provided information serves as a comprehensive guide for researchers and analysts involved in the development and application of HPLC methods for Thioridazine.

References

- 1. researchgate.net [researchgate.net]

- 2. HPLC determination of the content and the related substances of t...: Ingenta Connect [ingentaconnect.com]

- 3. HPLC resolution of thioridazine enantiomers from pharmaceutical dosage form using cyclodextrin-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

Application Note: A Validated Solid-Phase Extraction Protocol for the Quantification of Sulforidazine in Human Urine using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulforidazine is a metabolite of the antipsychotic drug mesoridazine and is itself an active antipsychotic agent. Monitoring its concentration in urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in forensic toxicology. This application note provides a detailed protocol for the sample preparation of urine for the quantitative analysis of Sulforidazine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described Solid-Phase Extraction (SPE) method is designed to be robust, reliable, and provide clean extracts for sensitive and accurate quantification. While direct "dilute-and-shoot" methods exist, SPE offers superior removal of matrix interferences, which is critical for achieving low limits of quantification and ensuring method robustness.[1][2][3]

Data Presentation